molecular formula C22H22O11 B11935830 Hispidulin 4'-O-beta-D-glucopyranoside CAS No. 244285-12-9

Hispidulin 4'-O-beta-D-glucopyranoside

Cat. No.: B11935830
CAS No.: 244285-12-9
M. Wt: 462.4 g/mol
InChI Key: MORLNMAFXVHNAI-IWLDQSELSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hispidulin 4’-O-beta-D-glucopyranoside can be synthesized through the glycosylation of hispidulin. The glycosylation process involves the reaction of hispidulin with a suitable glycosyl donor under acidic or basic conditions. Common solvents used in this reaction include dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol .

Industrial Production Methods

Industrial production of hispidulin 4’-O-beta-D-glucopyranoside typically involves extraction from plant sources. The leaves of Cirsium oligophyllum are processed to isolate the compound using techniques such as solvent extraction, chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions

Hispidulin 4’-O-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the glycoside moiety.

    Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various hispidulin derivatives with modified glycoside moieties, which can exhibit different biological activities .

Scientific Research Applications

Hispidulin 4’-O-beta-D-glucopyranoside has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Nepetin 4’-O-beta-D-glucopyranoside: Another flavonoid glycoside with similar biological activities.

    Apigenin 7-O-beta-D-glucopyranoside: A flavonoid glycoside with anti-inflammatory and antioxidant properties.

    Luteolin 7-O-beta-D-glucopyranoside: Known for its anti-cancer and anti-inflammatory activities.

Uniqueness

Hispidulin 4’-O-beta-D-glucopyranoside stands out due to its specific inhibition of the COVID-19 main protease, making it a unique candidate for antiviral research . Its combination of antiviral, anti-inflammatory, and antioxidant properties further distinguishes it from other similar compounds .

Properties

CAS No.

244285-12-9

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

IUPAC Name

5,7-dihydroxy-6-methoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C22H22O11/c1-30-21-12(25)7-14-16(18(21)27)11(24)6-13(32-14)9-2-4-10(5-3-9)31-22-20(29)19(28)17(26)15(8-23)33-22/h2-7,15,17,19-20,22-23,25-29H,8H2,1H3/t15-,17-,19+,20-,22-/m1/s1

InChI Key

MORLNMAFXVHNAI-IWLDQSELSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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